3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile
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Description
3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile is a useful research compound. Its molecular formula is C11H10F9IN2 and its molecular weight is 468.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyridine derivatives, including 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile, have been a subject of extensive research due to their structural complexity and potential applications. The synthesis and structural analysis of these compounds provide a foundational understanding of their potential uses in scientific research. For instance, the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives have been explored, showcasing their potential in combating microbial infections. The structural features of these compounds were studied through methods such as X-ray diffraction, indicating their intricate molecular arrangements (Bogdanowicz et al., 2013). Moreover, pyridine derivatives have been synthesized and analyzed spectroscopically, offering insights into their optical properties and emission spectra, vital for applications in materials science and chemistry (Cetina et al., 2010).
Biological Activity and Pharmaceutical Potential
The biological activity of pyridine derivatives, including antimicrobial and potential inhibitory effects, has been a significant area of research. Novel pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial properties, indicating their potential in developing new therapeutic agents (El-Mansy et al., 2018). Additionally, azafluorene derivatives have been studied for their potential as inhibitors of SARS CoV-2 RdRp, highlighting the relevance of pyridine derivatives in addressing contemporary health challenges (Venkateshan et al., 2020).
Molecular Interactions and Nonlinear Optical Properties
Understanding the molecular interactions and optical properties of pyridine derivatives is crucial for their application in various scientific fields. The study of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile has shed light on its nonlinear optical properties, with the crystal structure revealing specific molecular interactions and conformations (Palani et al., 2004). These insights are instrumental in developing materials with specific optical characteristics for technological applications.
Properties
IUPAC Name |
3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F9IN2/c12-8(13,9(14,15)10(16,17)11(18,19)20)1-6-3-23(5-22)4-7(6)2-21/h6-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXHMXLRSWWUDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C#N)CI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371563 |
Source
|
Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231285-91-9 |
Source
|
Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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